molecular formula C19H22N2O3S2 B3452314 ETHYL 5,5-DIMETHYL-2-[(PHENYLCARBAMOTHIOYL)AMINO]-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE

ETHYL 5,5-DIMETHYL-2-[(PHENYLCARBAMOTHIOYL)AMINO]-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE

Cat. No.: B3452314
M. Wt: 390.5 g/mol
InChI Key: UVNFDSVGARAWBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5,5-DIMETHYL-2-[(PHENYLCARBAMOTHIOYL)AMINO]-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of thienopyran derivatives This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyran ring system fused with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5,5-DIMETHYL-2-[(PHENYLCARBAMOTHIOYL)AMINO]-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 2,2-dimethyltetrahydropyran-4-one with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. This intermediate is then subjected to further reactions with phenyl isothiocyanate to introduce the phenylcarbamothioyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5,5-DIMETHYL-2-[(PHENYLCARBAMOTHIOYL)AMINO]-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium ethoxide, phenyl isothiocyanate, ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted thienopyran derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 5,5-DIMETHYL-2-[(PHENYLCARBAMOTHIOYL)AMINO]-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

ETHYL 5,5-DIMETHYL-2-[(PHENYLCARBAMOTHIOYL)AMINO]-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE can be compared with other thienopyran derivatives such as:

These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and biological activities

Properties

IUPAC Name

ethyl 5,5-dimethyl-2-(phenylcarbamothioylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S2/c1-4-23-17(22)15-13-10-19(2,3)24-11-14(13)26-16(15)21-18(25)20-12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNFDSVGARAWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 5,5-DIMETHYL-2-[(PHENYLCARBAMOTHIOYL)AMINO]-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 5,5-DIMETHYL-2-[(PHENYLCARBAMOTHIOYL)AMINO]-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 5,5-DIMETHYL-2-[(PHENYLCARBAMOTHIOYL)AMINO]-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE

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